molecular formula C8H8ClNO2 B13511487 3-Amino-4-chloro-2-methylbenzoic acid

3-Amino-4-chloro-2-methylbenzoic acid

Cat. No.: B13511487
M. Wt: 185.61 g/mol
InChI Key: GBFFLDZWEUCJHM-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-2-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position, a chlorine atom at the fourth position, and a methyl group at the second position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-amino-4-chloro-2-methylbenzoic acid typically involves a multi-step synthesis starting from m-toluic acid. The process includes nitration, reduction, and chlorination reactions:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity of the final product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-chloro-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-4-chloro-2-methylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro and methyl groups influence the compound’s reactivity and stability. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Comparison: 3-Amino-4-chloro-2-methylbenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various applications .

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

3-amino-4-chloro-2-methylbenzoic acid

InChI

InChI=1S/C8H8ClNO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12)

InChI Key

GBFFLDZWEUCJHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)Cl)C(=O)O

Origin of Product

United States

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